Methoxytriethyleneoxypropyltrimethoxysilane

説明

Methoxytriethyleneoxypropyltrimethoxysilane is an organosilane, which consists of carbon, hydrogen, and silicon atoms . It is relatively inexpensive, readily available, and has a wide range of applications . It has low toxicity, making it safe to use in the laboratory .

Synthesis Analysis

Methoxytriethyleneoxypropyltrimethoxysilane can be synthesized by different methods. The most common method is to react trimethoxysilane with ethylene oxide and propylene oxide in the presence of a catalyst . The reaction produces a mixture of the target compound and other organosilicon compounds .Molecular Structure Analysis

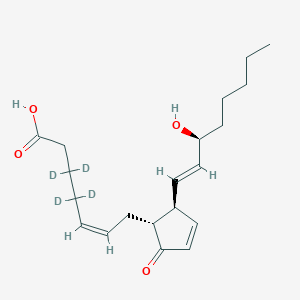

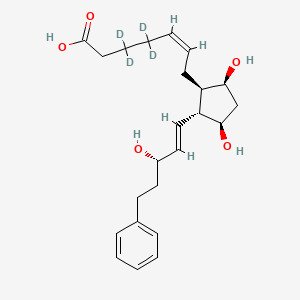

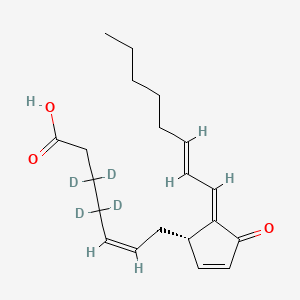

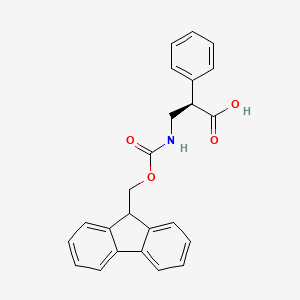

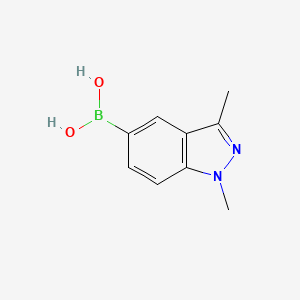

The molecular formula of Methoxytriethyleneoxypropyltrimethoxysilane is C13H30O7Si . It contains a total of 50 bonds, including 20 non-H bonds, 16 rotatable bonds, and 4 ethers (aliphatic) .Physical And Chemical Properties Analysis

Methoxytriethyleneoxypropyltrimethoxysilane is a colorless liquid with a mild odor . It has a molecular weight of 326.46 g/mol . Its boiling point is 140°C at 0.2mmHg, and it has a density of 1.163 g/mL . It is slightly soluble in water at 25°C .科学的研究の応用

-

Coatings

- Application : Methoxytriethyleneoxypropyltrimethoxysilane is used in coatings due to its ability to enhance adhesive properties and improve surface wetting .

- Method : The compound is incorporated into the coating formulation where it strengthens the bond between organic and inorganic materials .

- Results : The use of this compound in coatings can lead to improved performance of the coating, including better adhesion and surface properties .

-

Composites

- Application : This compound is used in the field of composites .

- Method : It is used as a coupling agent to enhance the bond between the organic and inorganic components of a composite material .

- Results : The use of this compound in composites can lead to improved mechanical properties and durability of the composite material .

-

Electronics

- Application : Methoxytriethyleneoxypropyltrimethoxysilane is used in the electronics industry .

- Method : While the exact methods of application in electronics are not specified, it is likely used in the fabrication or modification of electronic components due to its ability to form bonds with both organic and inorganic materials .

- Results : The use of this compound in electronics can contribute to advancements in materials design and engineering in the industry .

-

Biomaterials

- Application : This compound is used in the synthesis of more complex organosilicon compounds, such as polysiloxanes, which can be widely used in biomedical applications .

- Method : It is used in the synthesis of polysiloxanes, which can be used as a component of pharmaceutical formulation, participating in drug synthesis, and being used as medical materials .

- Results : The use of this compound in biomaterials can contribute to advancements in biotechnology and materials science .

-

Cross-linking Agent in Polymers

- Application : Methoxytriethyleneoxypropyltrimethoxysilane is used as a cross-linking agent in polymers .

- Method : It can react with functional groups to create crosslinking networks within the polymer matrix .

- Results : The use of this compound as a cross-linking agent can lead to polymers with improved resistance to degradation .

-

Lubricant

- Application : Methoxytriethyleneoxypropyltrimethoxysilane is used as a lubricant .

- Method : It provides the abilities of reducing friction between surfaces and resistance to adhesive, allowing for smoother operation .

- Results : The use of this compound as a lubricant can lead to improved operation of machinery and other applications where reduced friction is beneficial .

-

Surfactant

- Application : Methoxytriethyleneoxypropyltrimethoxysilane can reduce the surface tension of liquids and thus act as a surfactant which allows liquids to spread more easily .

- Method : It is added to the liquid to reduce its surface tension and improve its spreading properties .

- Results : The use of this compound as a surfactant can lead to improved performance of the liquid in its application .

-

Fuel Additive

- Application : Methoxytriethyleneoxypropyltrimethoxysilane can act as a fuel additive to increase the combustion efficiency of fuels and improve fuel economy .

- Method : It is added to the fuel to improve its combustion properties .

- Results : The use of this compound as a fuel additive can lead to improved fuel efficiency and economy .

-

PEGylation Reagent

- Application : Methoxytriethyleneoxypropyltrimethoxysilane can also be used as a PEGylation reagent to form a conjugate with a protein, peptide, drug or other bioactive material by its poly(ethylene glycol) chains to impart desirable properties like increased solubility, resistance to metabolic degradation and reduced immunogenicity to a biomolecule in many instances .

- Method : It is used in the synthesis of conjugates, where it forms a bond with the biomolecule .

- Results : The use of this compound as a PEGylation reagent can lead to improved properties of the biomolecule, such as increased solubility and reduced immunogenicity .

-

Lithium-Ion Batteries

- Application : Methoxytriethyleneoxypropyltrimethoxysilane has been confirmed as a novel multifunctional electrolyte additive that can effectively stabilize the interface of both Ni-rich layered LiNi 0.85 Co 0.1 Mn 0.05 O 2 (NCM851005) cathode and graphite anode in a full-cell .

- Method : It forms a stable and thin surface protective film on the NCM851005, containing Si species, which effectively reduced crack formation, metal-dissolution, and structural degradation of the cathode . And it also forms a stable solid electrolyte interface layer on the graphite anode, stabilizing graphite structure and preventing thickening of the solid electrolyte interface .

- Results : The study proved that methoxytriethyleneoxypropyltrimethoxysilane had a potential to help the realization of high energy density Li-ion batteries through enabling wider working voltage range for Ni-rich oxide cathodes .

-

Synthesis of Organosilicon Compounds

- Application : Methoxytriethyleneoxypropyltrimethoxysilane can be used in the synthesis of more complex organosilicon compounds .

- Method : It is used as a starting material in the synthesis of organosilicon compounds .

- Results : The use of this compound in the synthesis of organosilicon compounds can lead to the production of a wide range of materials with diverse properties .

-

Nanomaterials

- Application : Methoxytriethyleneoxypropyltrimethoxysilane can be used to synthesize nanomaterials, such as nanoparticles, for use in drug delivery systems .

- Method : It is used in the synthesis of nanoparticles, where it forms a bond with the nanoparticle material .

- Results : The use of this compound in the synthesis of nanomaterials can lead to advancements in drug delivery systems .

-

Highly Water-Repellent Surfaces

- Application : Methoxytriethyleneoxypropyltrimethoxysilane can be used to create highly water-repellent surfaces .

- Method : It is applied to the surface of a material to create a water-repellent layer .

- Results : The use of this compound can lead to the creation of surfaces with improved water-repellency .

Safety And Hazards

Methoxytriethyleneoxypropyltrimethoxysilane is classified as a combustible liquid and can cause serious eye irritation . In case of fire, water spray, foam, carbon dioxide, or dry chemical should be used to extinguish it . If it comes into contact with the eyes, it is recommended to rinse cautiously with water for several minutes .

将来の方向性

特性

IUPAC Name |

trimethoxy-[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30O7Si/c1-14-7-8-19-11-12-20-10-9-18-6-5-13-21(15-2,16-3)17-4/h5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIUTXYABPSKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30O7Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methoxytriethyleneoxypropyltrimethoxysilane | |

CAS RN |

132388-45-5 | |

| Record name | Methoxytriethyleneoxypropyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。